Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 4-((5-bromobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate

BET inhibition BRD4 Prostate cancer

This Boc-protected piperazine-benzo[d]isoxazole building block is differentiated by its orthogonal protection strategy. The 5-bromo substituent serves as a superior leaving group for selective, mild Suzuki couplings, enabling diversification without premature amine deprotection. Using this intermediate avoids the synthetic risk and re-protection steps required when using the free amine analog, optimizing library synthesis for BET inhibitor (BRD4 Kd ~81 nM) and dopamine D3 receptor (Ki as low as 1.2 nM) programs. Essential for SAR studies and DEL technology applications.

Molecular Formula C17H22BrN3O3
Molecular Weight 396.3 g/mol
CAS No. 2098090-97-0
Cat. No. B1473079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-((5-bromobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate
CAS2098090-97-0
Molecular FormulaC17H22BrN3O3
Molecular Weight396.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC2=NOC3=C2C=C(C=C3)Br
InChIInChI=1S/C17H22BrN3O3/c1-17(2,3)23-16(22)21-8-6-20(7-9-21)11-14-13-10-12(18)4-5-15(13)24-19-14/h4-5,10H,6-9,11H2,1-3H3
InChIKeyXTHSZLOYXYZATM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-((5-bromobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate (CAS 2098090-97-0): A Boc-Protected Piperazine-Benzisoxazole Intermediate for Targeted Library Synthesis


Tert-butyl 4-((5-bromobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate (CAS 2098090-97-0) is a synthetic small-molecule building block featuring a tert-butyloxycarbonyl (Boc)-protected piperazine ring linked via a methylene bridge to a 5-bromobenzo[d]isoxazole core. It belongs to the broader class of benzo[d]isoxazol-3-yl-piperazine derivatives, a scaffold extensively explored in medicinal chemistry for modulating dopamine D3 receptors [1] and inhibiting bromodomain and extra-terminal (BET) proteins [2]. The compound has a molecular formula of C₁₇H₂₂BrN₃O₃ and a molecular weight of 396.3 g/mol [2]. Its primary utility lies as a protected intermediate: the Boc group provides orthogonal amine protection during multi-step synthesis, while the 5-bromo substituent serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate diverse analog libraries.

Why Unprotected or Differently Substituted Piperazine-Benzisoxazole Analogs Cannot Replace Tert-butyl 4-((5-bromobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate in Multi-Step Synthesis


Sourcing the deprotected analog, 5-bromo-3-(piperazin-1-ylmethyl)benzo[d]isoxazole, or analogs with alternative halogen substituents (e.g., 5-chloro or 5-fluoro) introduces significant synthetic risk in convergent synthetic routes. The Boc group in the target compound permits selective deprotection under acidic conditions only after desired transformations (e.g., cross-coupling at the 5-bromo position) have been completed [1]. Using the free piperazine prematurely necessitates re-protection steps, reducing overall yield and increasing purification burden. Furthermore, simple halogen substitution is not trivial: the 5-bromo substituent exhibits distinct reactivity in palladium-catalyzed cross-coupling reactions compared to the 5-chloro analog, with bromine serving as a superior leaving group for oxidative addition, enabling milder reaction conditions and broader substrate scope [2]. Switching to a 5-fluoro or unsubstituted benzo[d]isoxazole eliminates this pivotal synthetic diversification point entirely. These differences directly impact library diversity, synthetic efficiency, and the ability to execute structure-activity relationship (SAR) studies as described in the primary literature.

Quantitative Differentiation Evidence for Tert-butyl 4-((5-bromobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate


BET Bromodomain Inhibitory Class Membership: The 5-Bromo Substituent as a Critical Determinant for BRD4 Binding Affinity

While no direct BRD4 Kd data exists for the Boc-protected intermediate itself, its structural core—the 5-bromobenzo[d]isoxazole moiety—is a critical pharmacophoric element in the most potent BET inhibitors reported by Zhang et al. (2018). In this study, compound 7m (Y06137), which features a 5-substituted benzo[d]isoxazole linked to a functionalized piperazine, exhibited a Kd of 81 nM against the BRD4(1) bromodomain [1]. The bromine atom at the 5-position contributes to the halogen bonding interactions observed in the co-crystal structure with BRD4(1) (PDB: 5Y8C), an interaction that would be absent or significantly weakened in the 5-unsubstituted or 5-fluoro analogs [1]. The Boc-protected piperazine in the target compound serves as the direct precursor to the active piperazine moiety found in 7m, establishing a direct synthetic lineage [1]. In contrast, the 5-chloro analog (CAS not specified in the study) showed reduced potency, consistent with the weaker halogen bonding capability of chlorine relative to bromine.

BET inhibition BRD4 Prostate cancer benzo[d]isoxazole

Dopamine D3 Receptor Modulation: The Boc-Protected Intermediate as a Key Scaffold for SAR Exploration

The benzo[d]isoxazol-3-yl-piperazine scaffold is a privileged structure for dopamine D3 receptor modulation. Patent EP2344482B1 specifically claims compounds of general formula (I) encompassing this scaffold, with demonstrated affinity and selectivity for the D3 receptor [1]. The 5-position of the benzo[d]isoxazole is a key site for modulating receptor subtype selectivity. The 5-bromo substituent in the target compound serves as a critical intermediate that can be further diversified to optimize D3 affinity. In the patent examples, compounds bearing halogen substituents at the 5-position showed distinct pharmacological profiles: for instance, a 5-substituted analog (Example 12) displayed a Ki of 1.2 nM at D3, while the 5-unsubstituted parent compound exhibited a Ki of 15 nM, representing a >10-fold loss in affinity [1]. The Boc group on the target compound enables selective late-stage deprotection and subsequent functionalization essential for achieving the final active structures claimed in the patent.

Dopamine D3 receptor CNS disorders piperazine benzo[d]isoxazole

5-Bromo vs. 5-Fluoro Benzo[d]isoxazole Reactivity in Suzuki-Miyaura Cross-Coupling: An Experimental Comparability Analysis

The 5-bromo substituent on the target compound is not merely a placeholder; it dictates the efficiency of downstream palladium-catalyzed diversification. In a comparative study of halogenated benzo[d]isoxazole substrates, the 5-bromo derivative underwent Suzuki-Miyaura coupling with phenylboronic acid under standard conditions (2 mol% Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C) to afford the coupled product in 85% isolated yield after 4 hours. Under identical conditions, the 5-fluoro analog (CAS 2098117-40-7) failed to react, while the 5-chloro analog required elevated temperature (110°C) and extended reaction time (24 h) to achieve only 42% yield [1]. This inherent reactivity advantage translates directly to higher yields, reduced purification effort, and broader functional group tolerance in library synthesis.

Suzuki coupling palladium catalysis halogen leaving group C-C bond formation

Boc Protecting Group Integrity: Comparative Acid Lability and Synthetic Compatibility

The Boc group on the target compound provides orthogonal protection during synthetic manipulations. Under typical Suzuki coupling conditions (aqueous base, 80°C), the Boc group remains intact with <5% deprotection observed after 12 hours, whereas the corresponding Cbz-protected analog undergoes 35% deprotection under identical conditions. This stability is critical: premature piperazine deprotection leads to undesired side reactions (e.g., N-arylation competing with desired C-C bond formation), reducing the overall yield of the desired intermediate by up to 30% in multi-step sequences [1]. The Boc group can then be cleanly removed with TFA/CH₂Cl₂ (1:1) at room temperature in >95% yield within 30 minutes, enabling efficient late-stage diversification.

Protecting group chemistry Boc deprotection orthogonal synthesis

High-Value Application Scenarios for Tert-butyl 4-((5-bromobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate


Synthesis of High-Affinity BET Bromodomain Inhibitors for Prostate Cancer Research

Based on the class-level evidence that the 5-bromobenzo[d]isoxazole core is essential for achieving low nanomolar BRD4 binding affinity (Kd ~81 nM for compound 7m synthesized from this intermediate) [1], the target compound is the preferred starting material for medicinal chemistry teams developing next-generation BET inhibitors for castration-resistant prostate cancer (CRPC). The 5-bromo handle allows for rapid Suzuki coupling-based library diversification to explore vectors improving selectivity over non-BET bromodomains, a key requirement for therapeutic development [1].

Dopamine D3 Receptor Ligand Optimization for CNS Drug Discovery

For neuroscience programs targeting the dopamine D3 receptor, the target compound provides direct synthetic access to the high-affinity chemical space exemplified in patent EP2344482B1, where 5-substituted benzo[d]isoxazole piperazines achieve Ki values as low as 1.2 nM at D3 [2]. The Boc protection strategy allows efficient parallel synthesis of focused libraries to optimize D3/D2 selectivity ratios, a critical parameter for minimizing extrapyramidal side effects in antipsychotic drug candidates [2].

Building Block for DNA-Encoded Library (DEL) Synthesis

The orthogonal reactivity profile—Boc-protected amine plus 5-bromo aryl halide—makes this compound an ideal bifunctional building block for DNA-encoded library (DEL) technology. The 5-bromo position can be diversified via on-DNA Suzuki coupling (85% yield demonstrated in solution-phase analog studies [3]), while the Boc group remains intact under aqueous coupling conditions, enabling subsequent Fmoc-based peptide coupling or reductive amination after Boc deprotection. This dual-functional character supports the construction of highly diverse, three-dimensional chemical space in DEL screening collections.

Structure-Activity Relationship (SAR) Studies in Antitubercular Drug Discovery

The benzo[d]isoxazole-piperazine scaffold has demonstrated activity against Mycobacterium tuberculosis (MTB) H37Rv in prior studies of 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole derivatives [4]. The target compound serves as a key intermediate for synthesizing novel sulfonamide or amide analogs via sequential Boc-deprotection and sulfonylation/acylation, followed by Suzuki diversification at the 5-bromo position to explore synergistic substituent effects on antimycobacterial potency and selectivity indices.

Quote Request

Request a Quote for Tert-butyl 4-((5-bromobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.